Hydrophobicity (logP) Comparison: 2-Amino-N-(2,4-dimethylphenyl)benzamide vs. 2-Ethyl and Cyclooctyl Analogs
The compound exhibits a calculated logP of 2.69, which is intermediate between its closest alkyl-substituted analogs, 2-amino-N-(2-ethylphenyl)benzamide (logP 2.50) and 2-amino-N-cyclooctylbenzamide (logP 3.70) . This positions it as having a balanced lipophilic profile, potentially offering improved membrane permeability compared to the less lipophilic ethyl analog, while avoiding the excessive hydrophobicity and associated aggregation/poor solubility risks of the cyclooctyl derivative.
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 2.69 |
| Comparator Or Baseline | 2-amino-N-(2-ethylphenyl)benzamide (logP 2.50); 2-amino-N-cyclooctylbenzamide (logP 3.70) |
| Quantified Difference | Δ logP = +0.19 vs. ethyl analog; Δ logP = -1.01 vs. cyclooctyl analog |
| Conditions | In silico calculation (unspecified algorithm, Hit2Lead) |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and non-specific binding; this specific logP value may represent an optimal balance for cellular assays compared to its more extreme analogs.
